![molecular formula C25H22FN5O2S B2518178 5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887221-73-0](/img/structure/B2518178.png)

5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

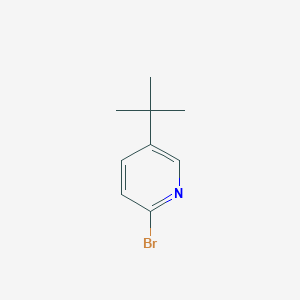

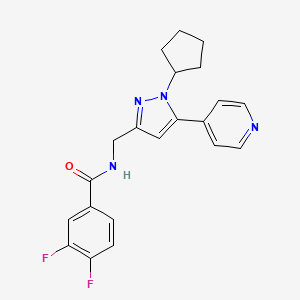

The compound "5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a structurally complex molecule that appears to be related to a class of compounds that have been synthesized for their potential pharmacological properties. The related compounds in the provided papers include thiazolo[3,2-b]-1,2,4-triazole derivatives with anti-inflammatory and analgesic properties , furan-2-yl-substituted oxadiazoles and triazoles with tautomeric characteristics , thiazolo[3,2-b][1,2,4]triazole derivatives with anticonvulsant activities , and triazole thiones with antimicrobial activities .

Synthesis Analysis

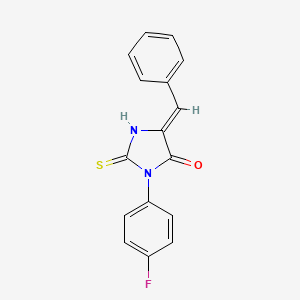

The synthesis of related thiazolo[3,2-b]-1,2,4-triazole derivatives involves cyclization reactions, as described in paper , where the cyclization of 3-[(2-fluoro-4-biphenyl)ethyl]-5-mercapto-1,2,4-triazole with chloroacetic acid and benzaldehydes in the presence of acetic acid, acetic anhydride, and anhydrous sodium acetate leads to the formation of the desired compounds. This one-pot synthesis method precipitates the product, which can be identified by X-ray crystallographic analysis.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives is characterized by the presence of a thiazole ring fused to a 1,2,4-triazole ring. The substitution patterns on the rings, such as the presence of a fluorophenyl group, are crucial for the biological activity of these compounds. The structural confirmation of related compounds is typically achieved through techniques like X-ray crystallography, IR, 1H-NMR, and elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves tautomeric shifts, as seen in the furan-2-yl-substituted oxadiazoles and triazoles . The thiol-thione tautomerism is a common feature in these classes of compounds, which can influence their chemical and biological properties. The synthesis of triazole thiones also suggests the presence of thione forms, as indicated by 1H NMR spectra .

Physical and Chemical Properties Analysis

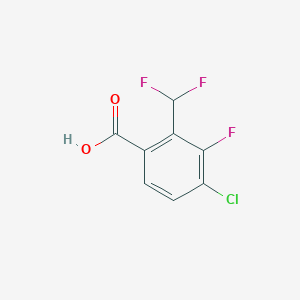

The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives and related compounds are influenced by their molecular structures. The presence of substituents like fluorophenyl groups can affect the lipophilicity, solubility, and overall pharmacokinetic profile of these molecules. The compounds synthesized in paper were found to have safer profiles regarding gastric lesion risks compared to flurbiprofen, suggesting favorable physical properties for oral administration. The anticonvulsant activities of these compounds, as well as their neurotoxicity profiles, were assessed using in vivo models, indicating their potential therapeutic window .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

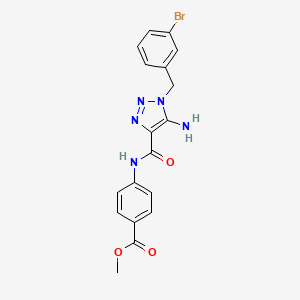

Thiazolo[3,2-b][1,2,4]triazol-6-ols, such as the compound , have shown potential in antimicrobial applications. For instance, compounds bearing fluorine and piperazine moieties, similar to the structure of the compound you're interested in, have demonstrated efficacy against various bacterial and fungal strains. Specifically, certain derivatives have shown excellent bacterial growth inhibition against Gram-positive bacteria like Staphylococcus aureus, indicating their potential as antibacterial agents (Al-Harthy et al., 2018). Additionally, some compounds containing 2-fluorophenylpiperazin-1-carboxylates have exhibited good to moderate antimicrobial activity against various microorganisms, highlighting the versatility of this scaffold in developing new antimicrobial agents (Başoğlu et al., 2013).

Anticancer Properties

The structural motif of thiazolo[3,2-b][1,2,4]triazol-6-ols has been explored for anticancer applications as well. For example, fluorinated 2-(4-aminophenyl)benzothiazoles, which share some structural features with the compound of interest, have been investigated for their cytotoxic properties. These compounds have shown potent in vitro cytotoxicity against certain human breast cancer cell lines, suggesting their potential in cancer therapy (Hutchinson et al., 2001).

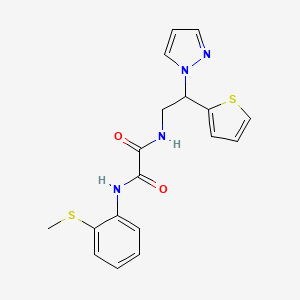

Anticonvulsant Activity

The thiazolo[3,2-b][1,2,4]triazole scaffold has also been evaluated for anticonvulsant activity. Some derivatives in this class have been tested in models of epilepsy, showing promising results. For instance, specific 6-(substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole derivatives have demonstrated protective effects against seizures in animal models, indicating their potential as novel anticonvulsant agents (Deng et al., 2014).

Anti-Inflammatory Properties

The anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored as well. Some compounds in this class have been synthesized and evaluated for their anti-inflammatory activity, showing significant effects in models of inflammation. This suggests the utility of the thiazolo[3,2-b][1,2,4]triazole core in developing new anti-inflammatory agents (Tozkoparan et al., 1999).

Eigenschaften

IUPAC Name |

5-[(2-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN5O2S/c26-19-10-5-4-9-18(19)21(30-14-12-29(13-15-30)17-7-2-1-3-8-17)22-24(32)31-25(34-22)27-23(28-31)20-11-6-16-33-20/h1-11,16,21,32H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKWMJCLWAKBSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)

![2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B2518100.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2518103.png)

![1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2518104.png)

![2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2518105.png)

![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)

![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)

![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)